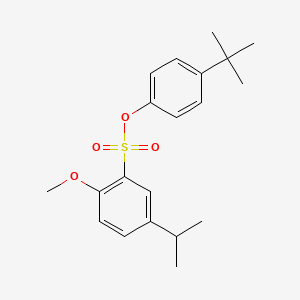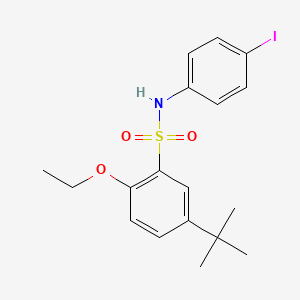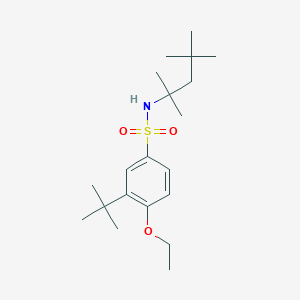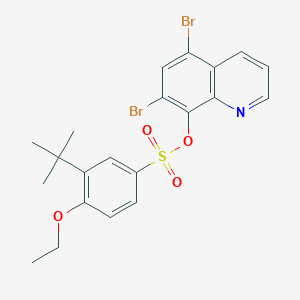
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate (DBEBS) is an organic compound that is widely used in scientific research. DBEBS has been studied for its synthesis, application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not yet fully understood. However, it is believed that 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate acts as a Lewis acid and binds to the substrate, promoting the formation of a covalent bond. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is thought to act as a catalyst, accelerating the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate have not been extensively studied. However, it is known that 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not toxic and does not have any adverse effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and does not require expensive reagents. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not toxic and does not have any adverse effects on the human body. However, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is not very stable and is prone to decomposition.
Direcciones Futuras
There are several potential future directions for the study of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate. First, further research is needed to better understand the mechanism of action of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate. Additionally, further research is needed to explore the potential applications of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate in scientific research. Finally, further research is needed to explore the biochemical and physiological effects of 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate.
Métodos De Síntesis
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate is synthesized through a multi-step reaction that involves the combination of two compounds: 5,7-dibromoquinoline-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate and sodium bromide. The reaction is carried out in anhydrous acetonitrile at room temperature. The reaction is monitored by thin layer chromatography (TLC) and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has been studied for its potential application in scientific research. It has been used as a catalyst for the synthesis of various compounds such as nitriles, amines, and sulfonamides. It has also been used as a reagent for the synthesis of various heterocyclic compounds. Additionally, 5,7-dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate has been used as a ligand for the synthesis of transition metal complexes.
Propiedades
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 3-tert-butyl-4-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Br2NO4S/c1-5-27-18-9-8-13(11-15(18)21(2,3)4)29(25,26)28-20-17(23)12-16(22)14-7-6-10-24-19(14)20/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHIQUSTNGWQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 3-tert-butyl-4-ethoxybenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)
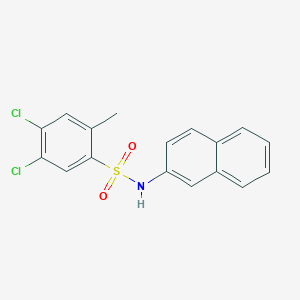

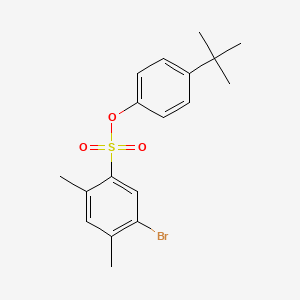

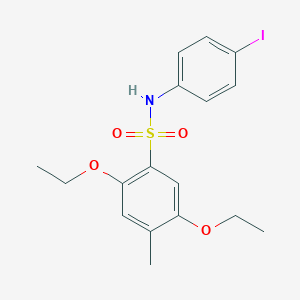
![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)

